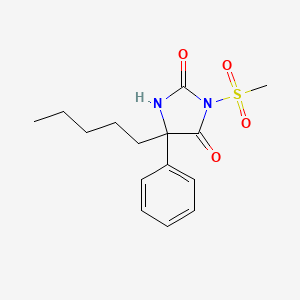
2,4-Imidazolidinedione, 3-(methylsulfonyl)-5-pentyl-5-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Imidazolidinedione, 3-(methylsulfonyl)-5-pentyl-5-phenyl- is a compound belonging to the class of imidazolidinediones. These compounds are characterized by a five-membered ring containing two nitrogen atoms and two carbonyl groups. The specific structure of this compound includes a methylsulfonyl group at the 3-position, a pentyl group at the 5-position, and a phenyl group also at the 5-position. This unique combination of substituents imparts distinct chemical and physical properties to the compound.
Méthodes De Préparation
The synthesis of 2,4-Imidazolidinedione, 3-(methylsulfonyl)-5-pentyl-5-phenyl- can be achieved through various synthetic routes. One common method involves the reaction of phenylglycine methyl ester with the desired alkyl isocyanate or isothiocyanate. This reaction typically proceeds in two steps, resulting in the formation of the imidazolidinedione ring with the desired substituents . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often utilizing microwave-assisted synthesis to enhance reaction efficiency and yield .
Analyse Des Réactions Chimiques
2,4-Imidazolidinedione, 3-(methylsulfonyl)-5-pentyl-5-phenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can lead to the formation of amine derivatives .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential antimicrobial and antifungal properties . Additionally, its unique structure makes it a valuable ligand in coordination chemistry, where it can form stable complexes with various metal ions . In the industrial sector, it is used in the development of new materials with specific properties, such as enhanced thermal stability and resistance to degradation .
Mécanisme D'action
The mechanism of action of 2,4-Imidazolidinedione, 3-(methylsulfonyl)-5-pentyl-5-phenyl- involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to key proteins . The exact molecular targets and pathways involved can vary depending on the specific application and context of use. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or interference with essential metabolic pathways .
Comparaison Avec Des Composés Similaires
2,4-Imidazolidinedione, 3-(methylsulfonyl)-5-pentyl-5-phenyl- can be compared with other similar compounds, such as 2,4-Imidazolidinedione, 3-methyl- and 2,4-Imidazolidinedione, 5-methyl-. These compounds share the imidazolidinedione core structure but differ in their substituents . The presence of the methylsulfonyl, pentyl, and phenyl groups in 2,4-Imidazolidinedione, 3-(methylsulfonyl)-5-pentyl-5-phenyl- imparts unique properties, such as increased lipophilicity and enhanced biological activity . This makes it distinct from its analogs and highlights its potential for various applications.
Propriétés
Numéro CAS |
824392-40-7 |
|---|---|
Formule moléculaire |
C15H20N2O4S |
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
3-methylsulfonyl-5-pentyl-5-phenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C15H20N2O4S/c1-3-4-8-11-15(12-9-6-5-7-10-12)13(18)17(14(19)16-15)22(2,20)21/h5-7,9-10H,3-4,8,11H2,1-2H3,(H,16,19) |
Clé InChI |
FUJPSZOKUJZTDH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1(C(=O)N(C(=O)N1)S(=O)(=O)C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


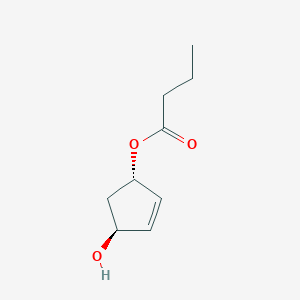
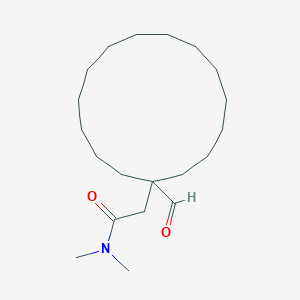
![2-[(4-Phenoxybenzoyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B14225152.png)
![Ethyl [4-chloro-2-(cyanomethanesulfonyl)phenyl]carbamate](/img/structure/B14225156.png)
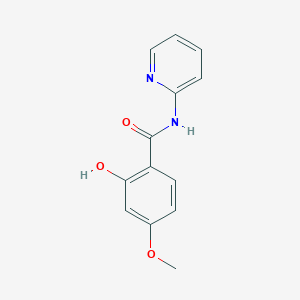


![2,4,6-Tris[4-(naphthalen-2-yl)phenyl]-1,3,5-triazine](/img/structure/B14225188.png)
![Trimethyl({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane](/img/structure/B14225190.png)
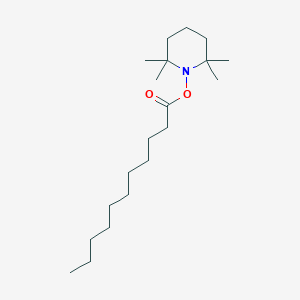
![3-Butenimidothioic acid, N-[2-(ethenyloxy)ethyl]-, methyl ester](/img/structure/B14225205.png)

![3-Ethoxy-5-methyl-5H-benzo[b]carbazole-6,11-dione](/img/structure/B14225218.png)
![1H-Indole, 2-(2-furanyl)-3-[(4-phenyl-1-piperidinyl)methyl]-](/img/structure/B14225223.png)
